molecular formula C22H18N2O4 B2587990 4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921891-08-9

4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Katalognummer: B2587990
CAS-Nummer: 921891-08-9
Molekulargewicht: 374.396
InChI-Schlüssel: PIAXYXVJXPDCSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound that belongs to the class of dibenzo[b,f][1,4]oxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an oxazepine ring fused with two benzene rings, an ethoxy group, and a benzamide moiety, making it a unique and interesting molecule for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multiple steps. One common synthetic route starts with the formation of a benzamide from anilines and benzoic acids, followed by an intramolecular nucleophilic aromatic substitution (S_NAr) to install the tricyclic scaffold. The reduction of cyclic amides then gives the desired dibenzo[b,f][1,4]oxazepine structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxazepine ring to its dihydro form.

    Substitution: The benzene rings and the oxazepine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dihydro derivatives of the oxazepine ring.

Wissenschaftliche Forschungsanwendungen

4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying interactions with various biological targets.

    Medicine: Potential therapeutic applications include its use as a precursor for developing drugs targeting central nervous system disorders.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. For example, similar compounds have been shown to act as selective inhibitors of the dopamine D2 receptor, which is involved in various neurological processes . The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is unique due to its specific combination of functional groups and the presence of an ethoxy group, which may influence its chemical reactivity and biological activity compared to similar compounds.

Biologische Aktivität

4-Ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C23H22N2O5SC_{23}H_{22}N_{2}O_{5}S, with a molecular weight of approximately 438.5 g/mol. This compound is primarily recognized for its interactions with dopamine receptors and its inhibitory effects on specific kinases, suggesting applications in treating neurological disorders and cancer.

Structural Characteristics

The compound features a dibenzo[b,f][1,4]oxazepine core, which is significant for its pharmacological properties. The ethoxy group enhances its solubility, while the sulfonamide moiety contributes to its reactivity and biological activity. The presence of nitrogen and oxygen atoms within the bicyclic structure adds to the complexity and potential interaction capabilities of the molecule.

Dopamine D2 Receptor Interaction

One of the primary areas of research surrounding this compound is its role as a selective inhibitor of the Dopamine D2 receptor . This receptor is crucial in various neurological processes and is a target for drugs used in treating conditions such as schizophrenia and Parkinson's disease. Studies indicate that this compound exhibits significant inhibitory activity against this receptor, positioning it as a candidate for therapeutic development in neuropharmacology.

c-Abl Tyrosine Kinase Inhibition

In addition to its effects on dopamine receptors, this compound has demonstrated inhibitory activity against c-Abl tyrosine kinase , an enzyme implicated in several cancers. The inhibition of c-Abl suggests potential applications in cancer therapy, particularly for malignancies where this kinase plays a pivotal role.

Case Studies and Experimental Data

Recent studies have evaluated the biological activities of various derivatives of benzamides similar to this compound. These studies typically involve assessing antifungal activities against pathogens such as Botrytis cinerea and Fusarium graminearum. For instance, certain derivatives showed fungicidal activities exceeding that of established fungicides at specific concentrations .

Toxicity Assessments

Toxicity studies have also been conducted using zebrafish embryos to evaluate the safety profile of this compound. Results indicated low toxicity levels, which are essential for considering further pharmacological development .

Summary of Biological Activities

Activity TypeTarget/PathwayResult/Effect
Dopamine D2 ReceptorNeurological DisordersSelective inhibition
c-Abl Tyrosine KinaseCancer TreatmentInhibitory activity
Antifungal ActivityFungal PathogensEffective against Botrytis cinerea
ToxicityZebrafish EmbryoLow toxicity observed

Eigenschaften

IUPAC Name

4-ethoxy-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-2-27-16-10-7-14(8-11-16)21(25)23-15-9-12-19-17(13-15)22(26)24-18-5-3-4-6-20(18)28-19/h3-13H,2H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAXYXVJXPDCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.